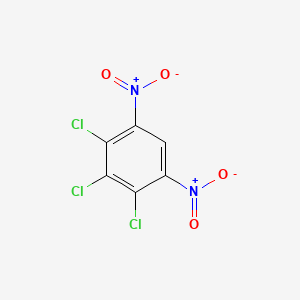
2,3,4-trichloro-1,5-dinitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4-trichloro-1,5-dinitrobenzene is an aromatic compound with the molecular formula C6HCl3(NO2)2 It is characterized by the presence of three chlorine atoms and two nitro groups attached to a benzene ring
Méthodes De Préparation
2,3,4-trichloro-1,5-dinitrobenzene can be synthesized through several methods. One common synthetic route involves the nitration of 1,2,3-trichlorobenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at elevated temperatures to ensure complete nitration. Another method involves the reaction of 1,2,3-trichlorobenzene with a nitrating agent such as dinitrogen pentoxide in the presence of a solvent like acetic anhydride .
Analyse Des Réactions Chimiques
2,3,4-trichloro-1,5-dinitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by nucleophiles such as hydroxide ions or amines.
Reduction: The nitro groups in 1,2,3-trichloro-4,6-dinitrobenzene can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The compound can also undergo oxidation reactions, where the nitro groups are further oxidized to form nitroso or other oxidized derivatives.
Applications De Recherche Scientifique
2,3,4-trichloro-1,5-dinitrobenzene has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of other complex organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,2,3-trichloro-4,6-dinitrobenzene involves its interaction with various molecular targets. The nitro groups can participate in redox reactions, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, potentially causing oxidative stress and other biochemical effects. The chlorine atoms can also undergo substitution reactions, leading to the formation of new compounds with different biological activities .
Comparaison Avec Des Composés Similaires
2,3,4-trichloro-1,5-dinitrobenzene can be compared with other similar compounds, such as:
1,3,5-Trichloro-2,4,6-trinitrobenzene: This compound has three nitro groups instead of two, making it more reactive and potentially more toxic.
1,2,4,5-Tetrachloro-3,6-dinitrobenzene: This compound has an additional chlorine atom, which can influence its reactivity and chemical properties.
2,3,4-Trichloronitrobenzene: This compound has only one nitro group, making it less reactive compared to 1,2,3-trichloro-4,6-dinitrobenzene.
Propriétés
Numéro CAS |
6379-46-0 |
|---|---|
Formule moléculaire |
C6HCl3N2O4 |
Poids moléculaire |
271.4 g/mol |
Nom IUPAC |
2,3,4-trichloro-1,5-dinitrobenzene |
InChI |
InChI=1S/C6HCl3N2O4/c7-4-2(10(12)13)1-3(11(14)15)5(8)6(4)9/h1H |
Clé InChI |
WUMOEIUPWHYXBM-UHFFFAOYSA-N |
SMILES |
C1=C(C(=C(C(=C1[N+](=O)[O-])Cl)Cl)Cl)[N+](=O)[O-] |
SMILES canonique |
C1=C(C(=C(C(=C1[N+](=O)[O-])Cl)Cl)Cl)[N+](=O)[O-] |
Key on ui other cas no. |
6379-46-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















